Trimethylsulfoxonium chloride

Catalog No.
S774982
CAS No.
5034-06-0
M.F
C3H9ClOS
M. Wt
128.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsulfoxonium chloride

CAS Number

5034-06-0

Product Name

Trimethylsulfoxonium chloride

Molecular Formula

C3H9ClOS

Molecular Weight

128.62 g/mol

InChI

InChI=1S/C3H9OS.ClH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1

InChI Key

KQYWHJICYXXDSQ-UHFFFAOYSA-M

SMILES

C[S+](=O)(C)C.[Cl-]

Canonical SMILES

C[S+](=O)(C)C.[Cl-]

Alkylating agent:

  • TMSC functions as a methylating agent, transferring a methyl group (CH₃) to various organic compounds. This ability finds applications in:
    • Synthesis of methyl ethers: TMSC reacts with alcohols (ROH) under specific conditions to form methyl ethers (R-O-CH₃). This reaction is particularly useful for protecting hydroxyl groups in organic synthesis [].
    • Preparation of quaternary ammonium salts: TMSC can methylate nitrogen atoms in amines, leading to the formation of quaternary ammonium salts. These salts have diverse applications in various fields, including catalysis and ionic liquids [].

Precursor for other organosulfur compounds:

  • TMSC serves as a building block for the synthesis of various organosulfur compounds with tailored properties. These compounds find applications in:
    • Material science: TMSC can be used to prepare thiol-functionalized materials, which are valuable for their adhesive properties and self-assembly capabilities [].
    • Medicinal chemistry: TMSC can be used as a precursor for the synthesis of sulfur-containing heterocyclic compounds, which are potential candidates for drug discovery [].

Biological studies:

  • Although the specific mechanisms are still under investigation, TMSC has shown potential in:
    • Antimicrobial activity: Studies suggest that TMSC may exhibit antimicrobial activity against certain bacterial and fungal strains [].
    • Enzyme inhibition: TMSC has been shown to inhibit the activity of certain enzymes, potentially impacting various biological processes [].

Trimethylsulfoxonium chloride is a chemical compound with the formula (CH₃)₃SClO. It is characterized as a sulfoxonium salt, where the sulfur atom is tetravalent, bonded to three methyl groups and an oxygen atom, forming a sulfoxonium ion [(CH₃)₃S=O]⁺. The compound is typically encountered as colorless crystals that are highly soluble in polar solvents like ethanol and water, and it exhibits hygroscopic properties, meaning it readily absorbs moisture from the air .

, primarily due to its sulfoxonium nature. Notably, it can undergo:

  • Decomposition: In the presence of bases or upon heating, trimethylsulfoxonium chloride decomposes to yield dimethyl sulfide and methyl chloride:
    (CH3)3SClO(CH3)2S+CH3Cl(CH₃)₃SClO\rightarrow (CH₃)₂S+CH₃Cl
  • Formation of Sulfur Ylides: In reactions with transition metal ions such as copper or palladium in an alkaline medium, it can form sulfur ylide complexes. This reaction is significant in organic synthesis for generating reactive intermediates .

Trimethylsulfoxonium chloride can be synthesized through several methods:

  • Direct Reaction: A common method involves reacting dimethyl sulfide with methyl chloroformate:
    (CH3)2S+CH3ClO(CH3)3SClO(CH₃)₂S+CH₃ClO\rightarrow (CH₃)₃SClO
  • Oxidation of Trimethylsulfonium Chloride: Another method includes oxidizing trimethylsulfonium chloride using sodium hypochlorite in the presence of a catalyst like ruthenium(VIII) oxide .

These methods highlight the versatility of trimethylsulfoxonium chloride's synthesis from readily available precursors.

Trimethylsulfoxonium chloride finds applications primarily in:

  • Agriculture: As a component in herbicides like glyphosate, aiding in weed control.
  • Organic Synthesis: Utilized as a reagent for generating sulfur ylides and other intermediates in organic chemistry.
  • Chemical Manufacturing: Employed in the production of various sulfonium salts and related compounds.

Research into the interactions of trimethylsulfoxonium chloride with other chemical species has shown that it can react with metal ions to form complexes. For instance, studies have indicated that copper and palladium ions facilitate the formation of sulfur ylide complexes when reacted with trimethylsulfoxonium chloride under alkaline conditions. This property makes it valuable for synthetic applications in organic chemistry .

Trimethylsulfoxonium chloride belongs to a broader class of sulfonium compounds. Here are some similar compounds along with their unique characteristics:

Compound NameFormulaUnique Characteristics
Trimethylsulfonium Chloride(CH₃)₃SClCommonly used as a precursor for other sulfonium salts.
Trimethylsulfonium Bromide(CH₃)₃SBDecomposes at higher temperatures; used in ionic liquids.
Trimethylsulfonium Iodide(CH₃)₃SIExhibits different thermal stability compared to chloride.
Trimethylsulfonium Tetrafluoroborate(CH₃)₃SBF₄Known for its ionic liquid properties at room temperature.
Trimethylsulfonium Methylsulfate(CH₃)₃S(CH₃OSO₃)Used in various chemical syntheses and as a reagent.

The uniqueness of trimethylsulfoxonium chloride lies in its sulfoxonium structure, which imparts distinct reactivity compared to other sulfonium salts, particularly in forming ylides and participating in oxidation reactions .

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 43 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5034-06-0

Dates

Modify: 2023-08-15

Explore Compound Types